![molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.
Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:
Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted aminopropanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.
Catalysis: These metal complexes can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
- ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
- (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
Uniqueness
- Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
- Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1 |
Clé InChI |
XFDSKCBPHMGRTM-PPHPATTJSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
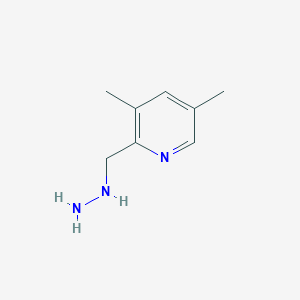
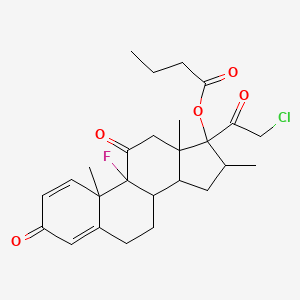
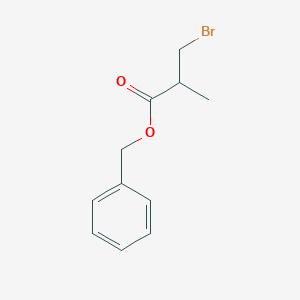

![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
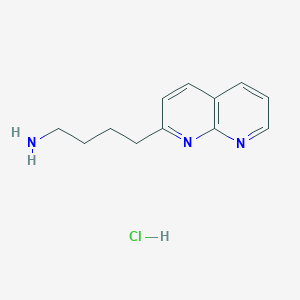
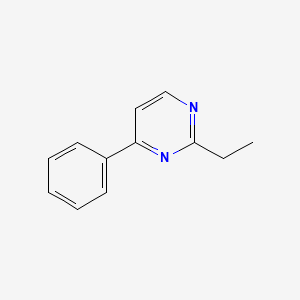


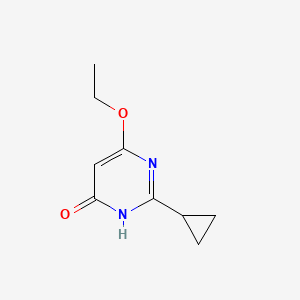
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
